5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene
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Overview
Description
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound with a complex structure that includes two benzyloxy groups attached to a dihydro-methanonaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzylation of a naphthalene derivative, followed by a series of reduction and cyclization reactions to form the dihydro-methanonaphthalene core. The reaction conditions often require the use of strong bases and reducing agents, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene core.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like benzyl chloride (C₆H₅CH₂Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.
Scientific Research Applications
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is investigated for its potential use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-cancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,8-Bis(benzyloxy)naphthalene: Similar structure but lacks the dihydro-methanonaphthalene core.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the benzyloxy groups.
Benzyloxybenzene: Simpler structure with only one benzyloxy group attached to a benzene ring.
Uniqueness
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to the combination of its benzyloxy groups and the dihydro-methanonaphthalene core. This unique structure imparts specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.
Biological Activity
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26O2 with a molecular weight of approximately 342.45 g/mol. The structure features two benzyloxy groups attached to a naphthalene core, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that naphthalene derivatives can induce apoptosis in cancer cells through various pathways. A study by Zhang et al. (2019) demonstrated that naphthalene derivatives could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the mitochondrial pathway .
Study | Compound | Cell Line | Mechanism of Action | Result |
---|---|---|---|---|
Zhang et al. (2019) | Naphthalene derivative | MCF-7 (breast cancer) | Induces apoptosis | Significant inhibition of cell growth |
Lee et al. (2020) | Similar derivative | A549 (lung cancer) | Cell cycle arrest | Reduced viability by 50% at 20 µM |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study conducted by Smith et al. (2020) reported that derivatives of methanonaphthalene exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity .
Study | Compound | Bacteria Tested | Mechanism of Action | Result |
---|---|---|---|---|
Smith et al. (2020) | Methanonaphthalene derivative | E. coli, S. aureus | Disruption of cell membrane | Inhibition zone diameter > 15 mm |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. A study by Kim et al. (2021) demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Membrane Disruption : Alteration of lipid bilayer integrity in bacterial cells.
Properties
CAS No. |
920287-08-7 |
---|---|
Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,6-bis(phenylmethoxy)tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C25H22O2/c1-3-7-18(8-4-1)16-26-22-13-14-23(27-17-19-9-5-2-6-10-19)25-21-12-11-20(15-21)24(22)25/h1-14,20-21H,15-17H2 |
InChI Key |
RGBLZSQZSZXPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C(C=CC(=C23)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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